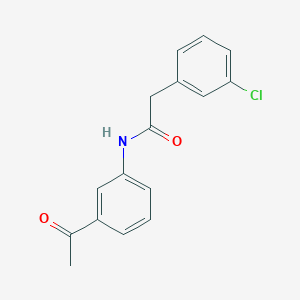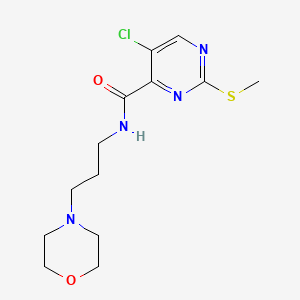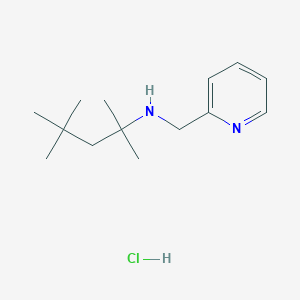![molecular formula C17H16INO4 B5407887 1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene](/img/structure/B5407887.png)
1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene is an organic compound with a complex structure that includes iodine, methoxy, methylphenyl, and nitroethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene typically involves multiple steps, including iodination, methoxylation, and nitroethenylation. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Compounds with various functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitroethenyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-iodo-4-methoxybenzene: Similar structure but lacks the nitroethenyl and methylphenyl groups.
1-iodo-2-methoxy-4-methylbenzene: Similar structure but lacks the nitroethenyl group.
1-iodo-3-methoxy-2-(methoxymethoxy)benzene: Similar structure but lacks the nitroethenyl and methylphenyl groups.
Uniqueness
1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene is unique due to the presence of multiple functional groups that can participate in various chemical reactions, making it a versatile compound for synthetic and research applications.
Propiedades
IUPAC Name |
1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO4/c1-12-3-5-13(6-4-12)11-23-17-15(18)9-14(7-8-19(20)21)10-16(17)22-2/h3-10H,11H2,1-2H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQFFPGZTDHYPF-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=C\[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5407820.png)
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[4-(hydroxymethyl)piperidin-1-yl]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5407827.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5407829.png)
![8-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5407836.png)

![(5Z)-5-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5407848.png)

![4-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5407864.png)
![N-[3-(allyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5407872.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407891.png)

![2-({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5407905.png)
![2-methylpropyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate](/img/structure/B5407906.png)
![(6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5407914.png)
